
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide is an organic compound characterized by the presence of two 4,6-dichloro-2-methylpyrimidin-5-yl groups attached to an oxalamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-methylpyrimidine with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The process involves the following steps:
Preparation of 4,6-dichloro-2-methylpyrimidine: This compound is synthesized by chlorination of 2-methylpyrimidine using chlorine gas in the presence of a catalyst.
Formation of oxalyl chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.
Coupling reaction: The 4,6-dichloro-2-methylpyrimidine is reacted with oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide undergoes several types of chemical reactions, including:
Substitution reactions: The chlorine atoms in the pyrimidine rings can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The oxalamide core can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Conducted in aqueous acidic (HCl) or basic (NaOH) solutions at elevated temperatures.
Major Products
Substitution reactions: Yield substituted pyrimidine derivatives.
Oxidation reactions: Produce oxides or hydroxylated derivatives.
Reduction reactions: Form amines or reduced pyrimidine derivatives.
Hydrolysis: Results in carboxylic acids and amines.
科学的研究の応用
N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide involves its interaction with molecular targets such as enzymes or microbial cell walls. The compound’s dichloropyrimidine groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the oxalamide core can interact with cellular components, leading to disruption of cellular processes.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of N1,N1-Bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxalamide.
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Another oxalamide derivative with different substituents.
4,6-Dichloro-N-(imidazolidin-2-ylidene)-2-methylpyrimidin-5-amine: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of dichloropyrimidine groups and oxalamide core, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C12H8Cl4N6O2 |
|---|---|
分子量 |
410.0 g/mol |
IUPAC名 |
N',N'-bis(4,6-dichloro-2-methylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C12H8Cl4N6O2/c1-3-18-7(13)5(8(14)19-3)22(12(24)11(17)23)6-9(15)20-4(2)21-10(6)16/h1-2H3,(H2,17,23) |
InChIキー |
KHFKOSGIWCLITR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C(=N1)Cl)N(C2=C(N=C(N=C2Cl)C)Cl)C(=O)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


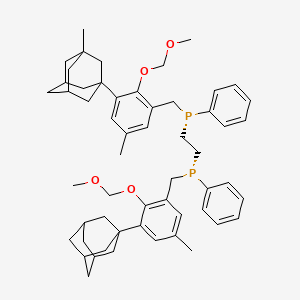

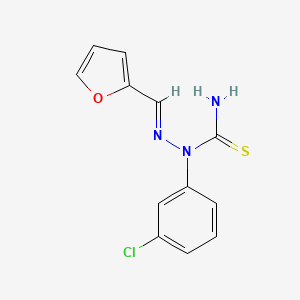

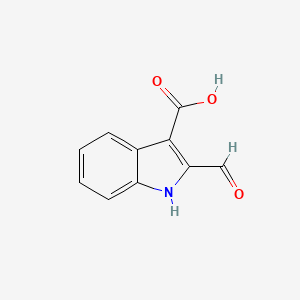
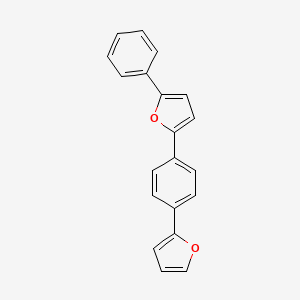
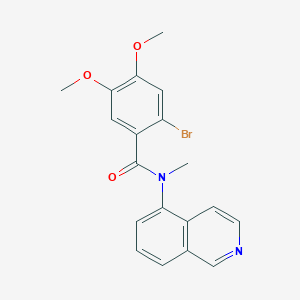
![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)
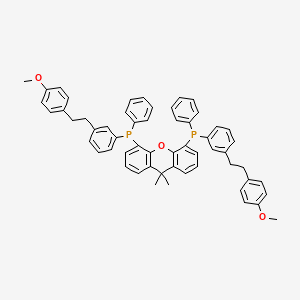

![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)
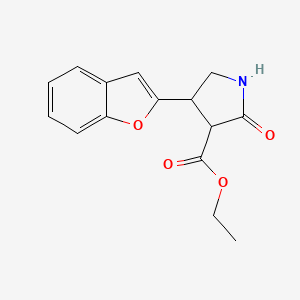
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
